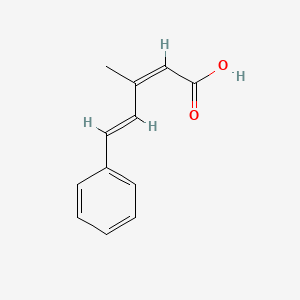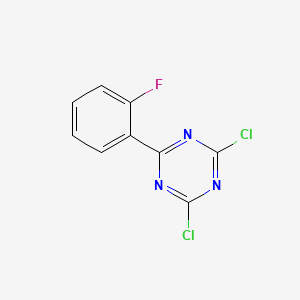
2,4-Dichloro-6-(2-fluorophenyl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-(2-fluorophenyl)-1,3,5-triazine: is a heterocyclic aromatic compound that belongs to the class of triazines. Triazines are known for their wide range of applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a triazine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(2-fluorophenyl)-1,3,5-triazine typically involves the reaction of 2-fluoroaniline with cyanuric chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of chlorine atoms by the fluorinated aromatic amine. The reaction is usually performed under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: While less common, the compound can participate in oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: The compound can also undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium or copper.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of bases like triethylamine or pyridine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Catalysts like palladium or copper in the presence of ligands and bases.
Major Products:
Substituted Triazines: Formed by replacing chlorine atoms with various nucleophiles.
Oxidized or Reduced Derivatives: Depending on the specific oxidizing or reducing conditions used.
Coupled Products: Formed by coupling with other aromatic compounds.
Scientific Research Applications
Chemistry: 2,4-Dichloro-6-(2-fluorophenyl)-1,3,5-triazine is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: In medicinal chemistry, the compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. Its structural features allow for the modulation of biological activity through chemical modifications.
Industry: The compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(2-fluorophenyl)-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action in various applications.
Comparison with Similar Compounds
2,4-Dichloro-6-phenyl-1,3,5-triazine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2,4-Dichloro-6-(4-fluorophenyl)-1,3,5-triazine: The fluorine atom is positioned differently, affecting its reactivity and biological activity.
2,4,6-Trichloro-1,3,5-triazine: Contains three chlorine atoms, leading to distinct chemical behavior and applications.
Uniqueness: 2,4-Dichloro-6-(2-fluorophenyl)-1,3,5-triazine is unique due to the presence of both chlorine and fluorine atoms on the triazine ring. This combination imparts specific reactivity and stability, making it valuable in various scientific and industrial applications. The fluorine atom enhances its lipophilicity and metabolic stability, which can be advantageous in drug development.
Properties
Molecular Formula |
C9H4Cl2FN3 |
|---|---|
Molecular Weight |
244.05 g/mol |
IUPAC Name |
2,4-dichloro-6-(2-fluorophenyl)-1,3,5-triazine |
InChI |
InChI=1S/C9H4Cl2FN3/c10-8-13-7(14-9(11)15-8)5-3-1-2-4-6(5)12/h1-4H |
InChI Key |
VGLNDLJTFKRYJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=N2)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



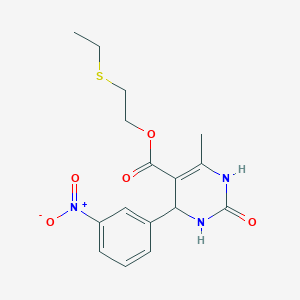
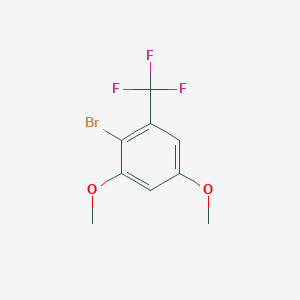
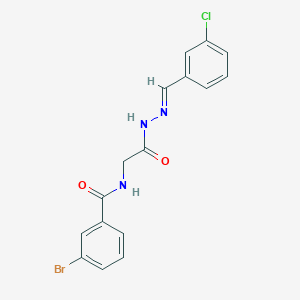
![1-[(1-Methyl-1H-pyrazol-3-YL)carbonyl]piperazine](/img/structure/B15045339.png)
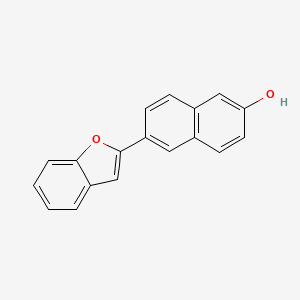
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15045351.png)

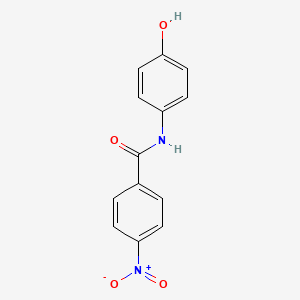
![1-({3,13,14-Tris[(2-oxo-1-pyrrolidinyl)methyl]-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl}methyl)-2-pyrrolidinone](/img/structure/B15045359.png)

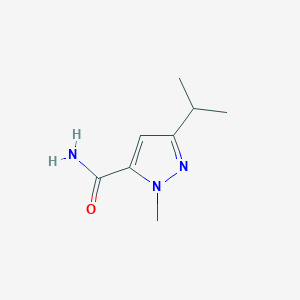
![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl diethylcarbamodithioate](/img/structure/B15045396.png)
